

DNP-NH-PEG4-C2-Boc: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: DNP-NH-PEG4-C2-Boc

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a heterobifunctional molecule featuring a dinitrophenyl (DNP) group, a polyethylene glycol (PEG) linker, and a Boc-protected amine. This unique combination of moieties makes it a versatile tool in biomedical research, particularly in the fields of immunology and targeted protein degradation. The DNP group serves as a well-established hapten for immunological studies, while the PEG linker provides hydrophilicity and spacing. The Boc-protected amine allows for covalent conjugation to other molecules of interest. This guide provides a comprehensive overview of the structure, properties, and potential applications of **DNP-NH-PEG4-C2-Boc**, along with detailed experimental protocols.

Chemical Structure and Properties

DNP-NH-PEG4-C2-Boc is a PEG-based linker molecule. The structure consists of a 2,4-dinitrophenyl (DNP) group attached to a tetraethylene glycol (PEG4) spacer, which is further linked to a 2-carbon chain terminating in a tert-butyloxycarbonyl (Boc) protected amine.

Table 1: Physicochemical Properties of **DNP-NH-PEG4-C2-Boc**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₃ N ₃ O ₁₀	[1]
Molecular Weight	487.50 g/mol	[1]
CAS Number	1817735-31-1	[1]
Appearance	Solid or oil	General knowledge
Solubility	Soluble in DMSO and other organic solvents. The PEG chain enhances water solubility compared to the parent DNP moiety.	[2]

Table 2: Key Structural Components and Their Functions

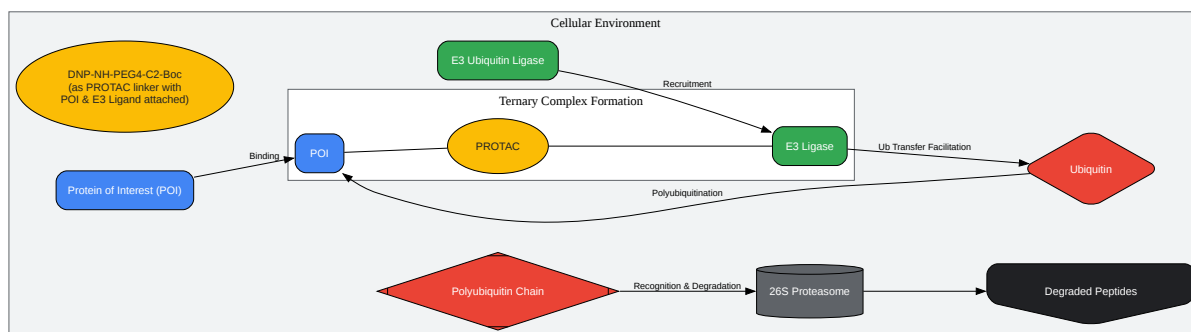
Component	Function
Dinitrophenyl (DNP) Group	A well-characterized hapten used to elicit immune responses and for detection with anti-DNP antibodies.
PEG4 Linker	A hydrophilic spacer that increases solubility, reduces aggregation, and provides optimal distance for bimolecular interactions.[3][4]
C2 Linker	A short alkyl chain that provides additional spacing.
Boc-Protected Amine	A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected to allow for covalent conjugation to other molecules.

Applications in Targeted Protein Degradation (PROTACs)

DNP-NH-PEG4-C2-Boc is primarily designed as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5]

PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]



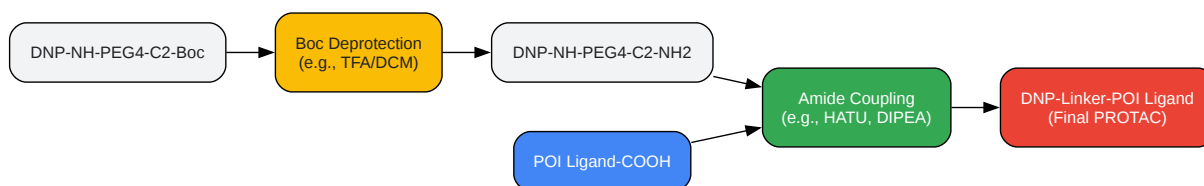
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PROTAC Mechanism of Action

Synthesis of a PROTAC using DNP-NH-PEG4-C2-Boc

The synthesis of a PROTAC using **DNP-NH-PEG4-C2-Boc** typically involves a two-step process:

- **Boc Deprotection:** The Boc protecting group is removed from the terminal amine of **DNP-NH-PEG4-C2-Boc**, usually under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). [8]
- **Amide Coupling:** The resulting free amine is then coupled to a carboxylic acid-functionalized ligand for the protein of interest (POI) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). [6]



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General PROTAC Synthesis Workflow

Experimental Protocols for PROTAC Evaluation

This protocol is a general guideline for assessing the degradation of a target protein induced by a PROTAC synthesized with **DNP-NH-PEG4-C2-Boc**.

Materials:

- Cells expressing the target protein
- PROTAC molecule
- DMSO (vehicle control)

- Proteasome inhibitor (e.g., MG132)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (typically in a dose-response manner) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor to confirm degradation is proteasome-dependent.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and D_{max} (maximum degradation) values.[\[9\]](#)[\[10\]](#)

Table 3: Representative PROTAC Efficacy Data

PROTAC	Target Protein	Cell Line	DC ₅₀ (nM)	D _{max} (%)	Reference
NC-1	BTK	Mino	2.2	97	[11]
Compound 22	HDAC3	HCT116	440	77	[12]
CRBN PROTAC	KRAS G12C	NCI-H358	30	>90	[13]

This protocol describes a general method to assess the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

- Purified recombinant target protein (POI)
- Purified recombinant E3 ligase complex
- Fluorescently labeled ligand for either the POI or the E3 ligase

- PROTAC molecule
- Assay buffer
- Microplate reader with fluorescence polarization capabilities

Procedure:

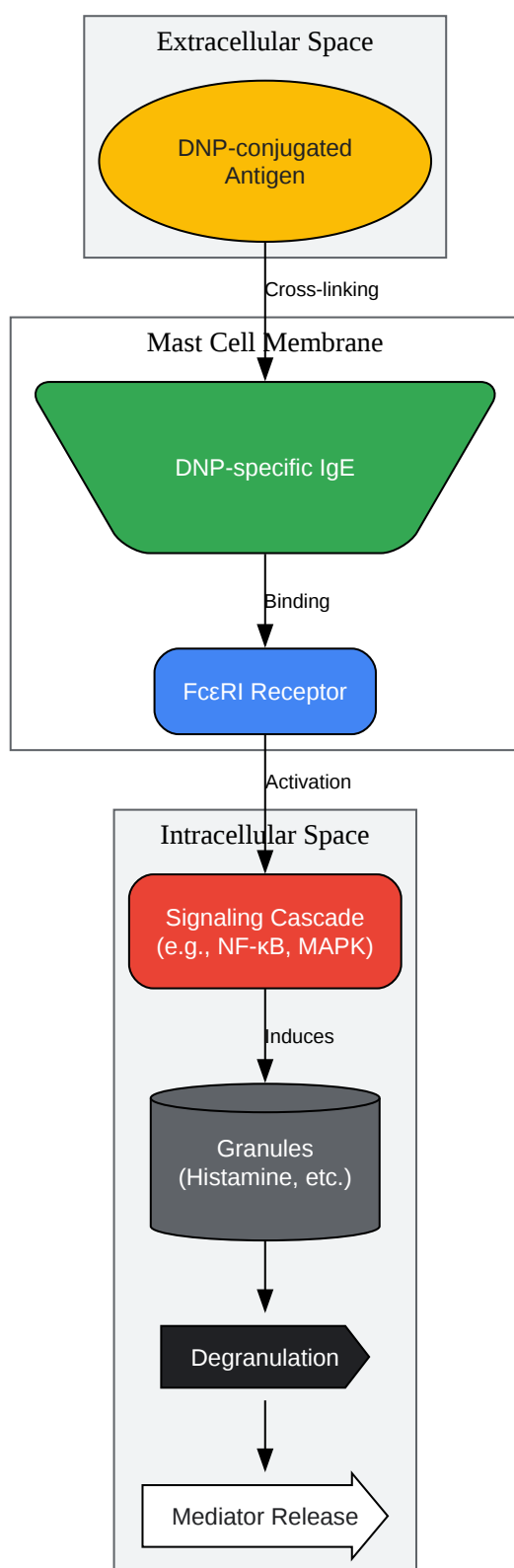
- Binary Binding Assays: First, determine the binding affinity of the PROTAC for both the POI and the E3 ligase independently using fluorescence polarization competition assays.
- Ternary Complex Assay:
 - Prepare a solution of the fluorescently labeled ligand and its corresponding protein (either POI or E3 ligase) at concentrations that result in a stable fluorescence polarization signal.
 - Add increasing concentrations of the PROTAC to this mixture in the absence and presence of the third component (the other protein).
 - Measure the change in fluorescence polarization at each PROTAC concentration.
- Data Analysis: An increase in fluorescence polarization upon addition of the third component indicates the formation of a stable ternary complex. The data can be used to calculate the cooperativity of binding.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Applications in Immunology

The dinitrophenyl (DNP) group is a widely used hapten in immunology to study antibody responses and allergic reactions.[\[17\]](#) When conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH), DNP can elicit a robust antibody response.

DNP-IgE Mediated Mast Cell Activation

DNP-conjugated molecules can be used to study IgE-mediated mast cell activation and degranulation, which is a key event in allergic responses.



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DNP-IgE Mediated Mast Cell Activation

Experimental Protocol for Mast Cell Degranulation Assay

This protocol provides a general method for measuring mast cell degranulation in response to a DNP-containing antigen.

Materials:

- Mast cell line (e.g., RBL-2H3)
- Anti-DNP IgE antibody
- DNP-conjugated antigen (e.g., DNP-HSA)
- Tyrode's buffer or similar
- β -hexosaminidase substrate (p-nitrophenyl-N-acetyl- β -D-glucosaminide)
- Stop solution (e.g., glycine buffer, pH 10.7)
- Microplate reader

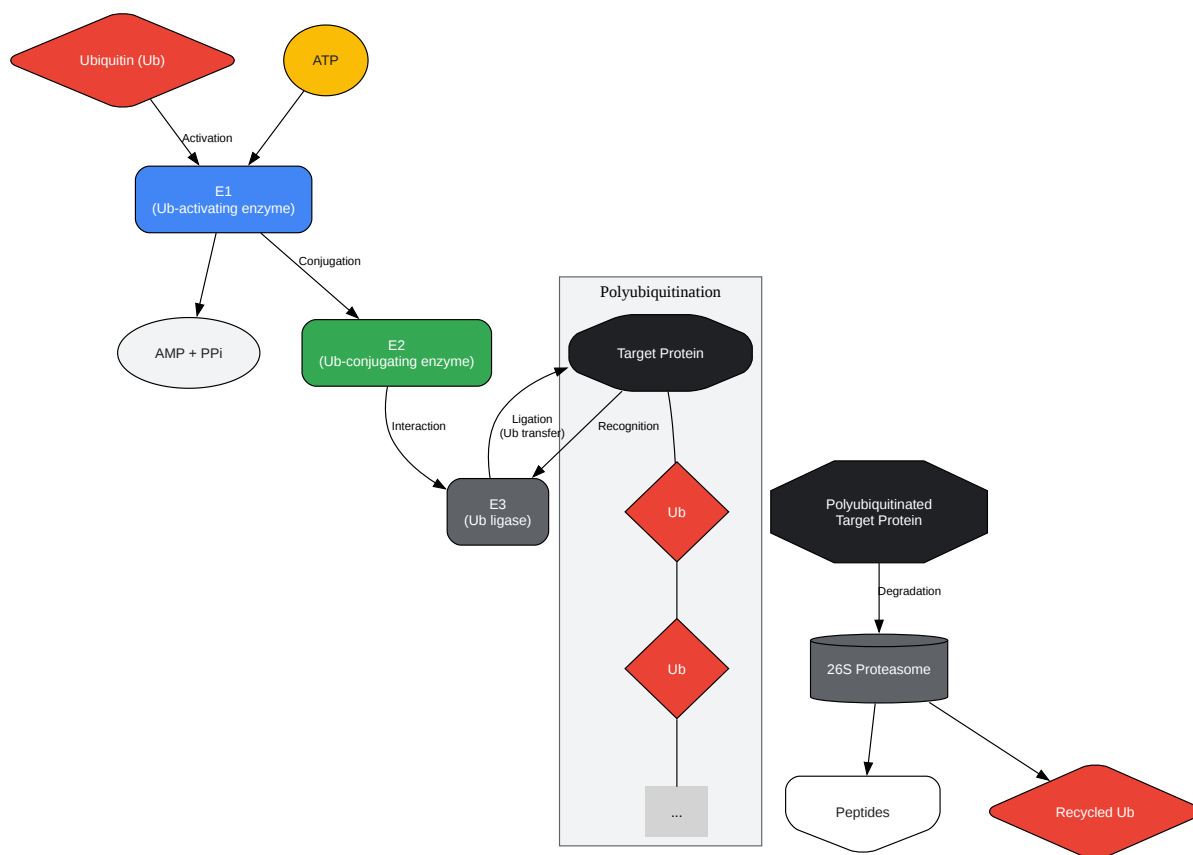
Procedure:

- **Cell Sensitization:** Seed mast cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.
- **Antigen Stimulation:** Wash the cells with Tyrode's buffer to remove unbound IgE. Add different concentrations of the DNP-conjugated antigen to the cells and incubate for 30-60 minutes at 37°C.
- **Supernatant Collection:** After incubation, centrifuge the plate and collect the supernatants.
- **β -hexosaminidase Assay:**
 - Add a portion of the supernatant to a new microplate containing the β -hexosaminidase substrate.

- Incubate at 37°C for 1-2 hours.
- Stop the reaction with the stop solution.
- Measure the absorbance at 405 nm using a microplate reader.
- Cell Lysis: Lyse the remaining cells in the original plate with a detergent-containing buffer to measure the total cellular β -hexosaminidase content.
- Data Analysis: Calculate the percentage of β -hexosaminidase release as (absorbance of supernatant) / (absorbance of supernatant + absorbance of cell lysate) x 100.[18][19][20]

Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. It plays a crucial role in regulating a wide range of cellular processes. The UPS involves a cascade of enzymatic reactions that result in the covalent attachment of ubiquitin to a target protein, marking it for degradation by the 26S proteasome.[21][22]



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The Ubiquitin-Proteasome System Pathway

Conclusion

DNP-NH-PEG4-C2-Boc is a valuable chemical tool with significant potential in both targeted protein degradation and immunological research. Its well-defined structure, incorporating a versatile DNP hapten and a flexible PEG linker with a reactive handle, allows for its application in the rational design of PROTACs and in the study of immune cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this molecule in their specific areas of investigation. As the fields of targeted protein degradation and immunology continue to advance, the applications of such precisely engineered chemical probes are likely to expand, opening new avenues for therapeutic development and a deeper understanding of biological processes.

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